m-PEG5-Hydrazide
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Overview
Description
m-PEG5-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrazide functional group, which allows it to form stable hydrazone bonds with aldehydes and ketones. The PEG component enhances the solubility and biocompatibility of the compound, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG5-Hydrazide typically involves the reaction of a PEG derivative with hydrazine or a hydrazide derivativeThis activated PEG is then reacted with hydrazine or a hydrazide derivative under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions
m-PEG5-Hydrazide primarily undergoes condensation reactions with aldehydes and ketones to form hydrazones. These reactions are typically carried out under mild acidic conditions (pH 5-7) to facilitate the formation of stable hydrazone bonds .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, carboxylic acids
Conditions: Mild acidic conditions (pH 5-7), room temperature
Major Products
The major products formed from the reactions of this compound are hydrazones and hydrazides, depending on the nature of the reacting partner .
Scientific Research Applications
m-PEG5-Hydrazide has a wide range of applications in scientific research:
Mechanism of Action
m-PEG5-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable bond with the target protein, while the PEG chain enhances solubility and biocompatibility. This dual functionality allows for efficient and selective protein degradation .
Comparison with Similar Compounds
Similar Compounds
- m-PEG4-Hydrazide
- m-PEG12-Hydrazide
- m-PEG24-Hydrazide
Uniqueness
m-PEG5-Hydrazide is unique due to its optimal chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and efficient protein degradation .
Properties
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O6/c1-16-4-5-18-8-9-20-11-10-19-7-6-17-3-2-12(15)14-13/h2-11,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJLUGJWPIZOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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